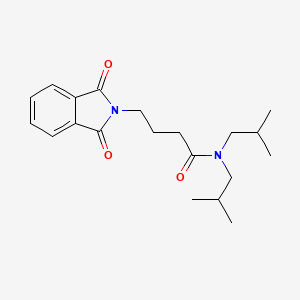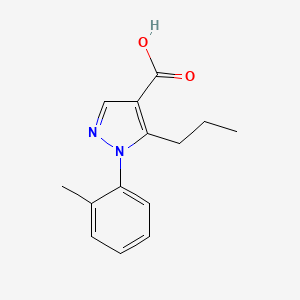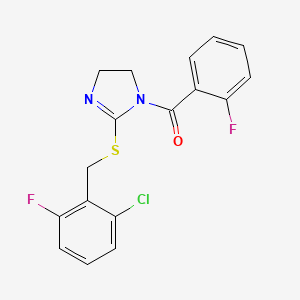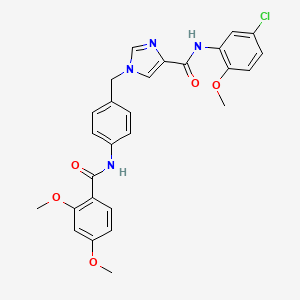
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of 1,5-Naphthyridines
This compound is utilized in the synthesis of 1,5-naphthyridines , which are significant in medicinal chemistry due to their wide range of biological activities . These activities include potential treatments for cardiovascular and central nervous system diseases, as well as hormonal disorders.
Analytical Chemistry: Ligand Applications
In analytical chemistry, derivatives of this compound serve as ligands. They are particularly useful in complexation reactions which are fundamental in analytical procedures .
Organic Electronics: OLEDs and Semiconductors
The compound finds application in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and semiconductors . These are crucial for advancing display technologies and solar cells.
Pharmacology: AMPA Receptor Modulation
A derivative of this compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide , has shown high activity as a positive allosteric modulator of AMPA receptors . This is significant for the treatment of neurological disorders.
Solar Energy: Application in Solar Cells
The compound’s derivatives are used in the manufacturing of solar cells, contributing to the generation of renewable energy .
Sensor Technology: Development of Sensors
In sensor technology, this compound is employed in the development of sensors due to its reactivity and ability to form complexes with various analytes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-fluorobenzaldehyde", "Sodium borohydride", "Ethanol", "Sulfuric acid", "Ethyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate in ethanol in the presence of sulfuric acid to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid with ethyl alcohol in the presence of sulfuric acid to form Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1189646-53-4 |
Formule moléculaire |
C19H16ClFN2O3 |
Poids moléculaire |
374.8 |
Nom IUPAC |
ethyl 7-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-5-3-4-6-14(11)21)13-8-7-12(20)9-15(13)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Clé InChI |
KZDKPBSZEGYLKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)
![1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2749718.png)

![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2749727.png)

